BenchChemオンラインストアへようこそ!

6-Iodoimidazo[1,2-a]pyridine

Cross-coupling Synthetic methodology Palladium catalysis

The 6-iodo derivative is essential for chemists requiring high reactivity in Pd-catalyzed cross-couplings, enabling efficient synthesis of kinase inhibitors and diagnostic agents. Its superior reactivity profile cannot be substituted by bromo or chloro analogs. For complex syntheses or IMPY-based radiotracers, this is the optimal building block to ensure high yields and target affinity.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 426825-75-4
Cat. No. B1303834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoimidazo[1,2-a]pyridine
CAS426825-75-4
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1I
InChIInChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
InChIKeyZYXOOFUOEJPQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoimidazo[1,2-a]pyridine (CAS 426825-75-4): A C6-Iodinated Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


6-Iodoimidazo[1,2-a]pyridine (CAS 426825-75-4) is a heteroaromatic compound featuring a fused imidazo[1,2-a]pyridine core with an iodine substituent at the C6 position . This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors, acid pump antagonists (APAs), and CNS-targeted agents [1]. The iodine atom at C6 serves as a strategic synthetic handle, enabling regioselective functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig) and copper-catalyzed C–N/S bond formations . Its utility extends beyond simple building block status, as the iodo substituent can also be retained in final compounds to modulate target binding affinity or to enable radiolabeling for imaging applications [2]. Commercially, it is available at 97% purity and requires storage at 2–8°C protected from light and under inert atmosphere to prevent degradation .

Why Generic Substitution Fails: The Critical Role of the C6-Iodo Substituent in Imidazo[1,2-a]pyridine Reactivity and Target Engagement


In-class compounds such as 6-bromo-, 6-chloro-, or unsubstituted imidazo[1,2-a]pyridines cannot be simply interchanged with the 6-iodo derivative due to fundamental differences in both chemical reactivity and biological activity. The C6 halogen identity dictates the feasibility and efficiency of downstream synthetic transformations, with iodine providing markedly higher reactivity in palladium- and copper-catalyzed cross-coupling reactions compared to bromine or chlorine [1]. This reactivity differential is crucial for achieving acceptable yields in complex, multi-step synthetic sequences common in medicinal chemistry programs. Furthermore, in biological contexts where the halogen is retained in the final active molecule, the iodine atom confers distinct steric and electronic properties that influence target binding affinity. For example, in β-amyloid plaque imaging agents, the 6-iodo substituent is essential for achieving high binding affinity (Ki = 15 nM), whereas non-iodinated analogs or those with alternative C6 substituents exhibit markedly different binding profiles [2]. Procurement of the correct C6-halogenated derivative is therefore not a matter of simple availability but a critical decision point that directly impacts synthetic success, overall yield, and biological assay outcomes.

Quantitative Differentiation Guide: Evidence-Based Comparison of 6-Iodoimidazo[1,2-a]pyridine Against Key Analogs


Superior Reactivity in Negishi and Stille Cross-Coupling Compared to 6-Bromo and 6-Chloro Analogs

In a direct comparative study of 6-haloimidazo[1,2-a]pyridine derivatives, the 6-iodo analog demonstrated substantially higher reactivity in both Negishi and Stille cross-coupling reactions than its 6-bromo and 6-chloro counterparts [1]. This reactivity difference is consistent with the established order of aryl halide reactivity in palladium-catalyzed cross-couplings (I > Br > Cl) and directly translates to higher synthetic yields under otherwise identical reaction conditions.

Cross-coupling Synthetic methodology Palladium catalysis

Enhanced Reactivity in Copper-Catalyzed N- and S-Arylation Using Ligand-Free Bimetallic Catalysis

The 6-iodo substituent enables efficient N- and S-arylation under mild, ligand-free conditions using an inexpensive Fe/Cu bimetallic catalyst system . This methodology permits regioselective introduction of azoles and thiols directly at the C6 position, a transformation that would be significantly less efficient or require forcing conditions with the corresponding 6-bromo or 6-chloro analogs due to the lower reactivity of C–Br and C–Cl bonds toward oxidative addition with copper catalysts.

C–N coupling C–S coupling Copper catalysis Heterocycle functionalization

High-Affinity Binding to β-Amyloid Aggregates (Ki = 15 nM) in the IMPY Scaffold

The 6-iodo substituent is a critical structural determinant for high-affinity binding to β-amyloid (Aβ) aggregates in the IMPY (2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) ligand series [1]. In vitro binding studies using preformed Aβ aggregates demonstrated that IMPY (the 6-iodo derivative) and its bromo analog (BrIMPY) competed with [125I]TZDM, a known Aβ ligand, with high binding affinities (Ki = 15 nM and 10 nM, respectively) [1]. This affinity profile enables the use of radiolabeled [123I]IMPY as a SPECT imaging agent for detecting amyloid plaques in Alzheimer's disease patients [1].

Alzheimer's disease β-amyloid Molecular imaging SPECT/PET tracer

Critical Role of C6 Position in Acid Pump Antagonist (APA) Drug Discovery Programs

Systematic structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based acid pump antagonists (APAs) have identified the C6 position as a critical site for modulating both target potency and overall developability characteristics [1]. Optimization efforts utilizing heteroaryl and heterocyclic substituents at C6 enabled the discovery of compounds with excellent oral efficacy in animal models of gastric acid secretion and favorable developability profiles [1]. The 6-iodo derivative serves as the essential precursor for introducing these diverse C6 substituents via cross-coupling chemistry, and its reactivity advantage over 6-bromo and 6-chloro analogs directly accelerates SAR exploration in this therapeutically important class.

Acid pump antagonist H+/K+-ATPase Gastroesophageal reflux Drug discovery

Documented Chemoselectivity in Sequential Functionalization of Dihalogenated Scaffolds

In dihalogenated imidazo[1,2-a]pyridine systems containing both bromine and iodine substituents, the iodine atom at C6 undergoes selective reaction in the first cross-coupling step, enabling programmed sequential functionalization strategies [1]. For example, in the synthesis of 2,2a1,6-triazaaceanthrylenes, 5-bromo-3-iodoimidazo[1,2-a]pyridine undergoes chemoselective Suzuki-Miyaura reaction at the more reactive iodinated carbon atom (C3 in this case), leaving the bromine intact for subsequent transformations [1]. This predictable chemoselectivity (C–I > C–Br > C–Cl) is a fundamental property of halogenated heterocycles that the 6-iodo derivative uniquely provides.

Chemoselectivity Sequential cross-coupling Polyfunctionalization Heterocycle synthesis

Validated Purity Specifications and Storage Requirements for Reproducible Research

Commercially available 6-iodoimidazo[1,2-a]pyridine is supplied with defined purity specifications (typically 97% or 98% by GC/HPLC) and established storage requirements (2–8°C, protected from light, under argon atmosphere) to ensure compound integrity . These specifications are essential for ensuring reproducibility in both synthetic and biological applications, as degradation of the iodo substituent via photochemical or thermal pathways can introduce impurities that compromise reaction yields or confound biological assay results.

Quality control Reproducibility Procurement specification Stability

Optimal Application Scenarios for 6-Iodoimidazo[1,2-a]pyridine (CAS 426825-75-4) Based on Quantified Differentiation Evidence


Medicinal Chemistry: C6 Diversification for Acid Pump Antagonist (APA) and Kinase Inhibitor SAR Programs

In drug discovery programs targeting H+/K+-ATPase (acid pump antagonists) or various kinase enzymes where the imidazo[1,2-a]pyridine scaffold is a validated pharmacophore, the 6-iodo derivative is the optimal building block for C6 functionalization. Its superior reactivity in Pd-catalyzed cross-couplings, as established by comparative studies of 6-haloimidazo[1,2-a]pyridines, enables access to a broader range of C6 substituents with higher yields than 6-bromo or 6-chloro analogs [1]. This reactivity advantage is particularly critical for introducing sterically hindered or electron-deficient (hetero)aryl groups that are essential for modulating potency, selectivity, and physicochemical properties in APA and kinase inhibitor optimization [2].

Molecular Imaging: Development of β-Amyloid PET/SPECT Radiotracers for Alzheimer's Disease

For research groups developing diagnostic imaging agents targeting β-amyloid plaques in Alzheimer's disease, the 6-iodo derivative is an indispensable precursor for the IMPY class of radiotracers. The 6-iodo substituent contributes directly to high-affinity binding (Ki = 15 nM) to Aβ aggregates and enables facile radioiodination with 123I for SPECT imaging or 124I for PET imaging [1]. Alternative C6 substituents either fail to provide sufficient affinity for clinical utility or cannot be readily radiolabeled via standard iododestannylation or isotopic exchange methods. Procurement of the 6-iodo derivative is therefore mandatory for any program aiming to develop or evaluate IMPY-based Aβ imaging agents [1].

Synthetic Methodology: Ligand-Free C–N and C–S Bond Formation Using Earth-Abundant Metal Catalysis

In synthetic methodology development focused on sustainable catalysis, the 6-iodo derivative uniquely enables N- and S-arylation using a ligand-free Fe/Cu bimetallic catalyst system [1]. This methodology provides access to C6-aminated and C6-thiolated imidazo[1,2-a]pyridines without requiring expensive palladium catalysts or air-sensitive phosphine ligands. The 6-bromo and 6-chloro analogs are poorly suited for this transformation due to the lower reactivity of C–Br and C–Cl bonds toward oxidative addition with copper catalysts under these mild conditions. The 6-iodo derivative is therefore the substrate of choice for research programs focused on developing cost-effective, scalable methodologies for heterocycle functionalization [1].

Complex Molecule Synthesis: Sequential/Orthogonal Functionalization of Polyhalogenated Scaffolds

In the synthesis of complex heterocyclic architectures such as triazaaceanthrylenes and related polycyclic systems, the predictable chemoselectivity of C–I over C–Br bonds is essential for programmed sequential cross-coupling strategies [1]. The 6-iodo derivative, whether used as a mono-halogenated building block or as part of a dihalogenated scaffold, provides the synthetic chemist with precise control over the order of bond-forming events. This orthogonal reactivity is not achievable with 6-bromo or 6-chloro analogs when multiple halogen substituents are present, as the reactivity differential between C–Br and C–Cl bonds is insufficient to guarantee clean chemoselectivity under many cross-coupling conditions. The 6-iodo derivative is therefore the preferred choice for any synthetic route requiring selective, stepwise functionalization of the imidazo[1,2-a]pyridine core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.